Humanin

Description

Properties

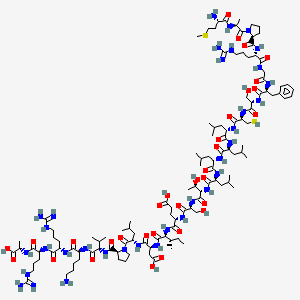

IUPAC Name |

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxyethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H204N34O32S2/c1-19-65(14)92(112(180)144-81(54-90(160)161)104(172)145-82(52-63(10)11)115(183)153-46-29-37-87(153)110(178)149-91(64(12)13)111(179)139-72(32-23-24-41-120)97(165)136-74(35-27-44-130-119(126)127)98(166)135-73(34-26-43-129-118(124)125)96(164)133-67(16)116(184)185)150-99(167)75(38-39-89(158)159)137-106(174)84(57-155)147-113(181)93(68(17)156)151-105(173)79(51-62(8)9)142-101(169)77(49-60(4)5)140-100(168)76(48-59(2)3)141-102(170)78(50-61(6)7)143-108(176)85(58-186)148-107(175)83(56-154)146-103(171)80(53-69-30-21-20-22-31-69)134-88(157)55-131-95(163)71(33-25-42-128-117(122)123)138-109(177)86-36-28-45-152(86)114(182)66(15)132-94(162)70(121)40-47-187-18/h20-22,30-31,59-68,70-87,91-93,154-156,186H,19,23-29,32-58,120-121H2,1-18H3,(H,131,163)(H,132,162)(H,133,164)(H,134,157)(H,135,166)(H,136,165)(H,137,174)(H,138,177)(H,139,179)(H,140,168)(H,141,170)(H,142,169)(H,143,176)(H,144,180)(H,145,172)(H,146,171)(H,147,181)(H,148,175)(H,149,178)(H,150,167)(H,151,173)(H,158,159)(H,160,161)(H,184,185)(H4,122,123,128)(H4,124,125,129)(H4,126,127,130)/t65-,66-,67-,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,91-,92-,93-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEUWKZJZIPZKE-OFANTOPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C119H204N34O32S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186749 | |

| Record name | Humanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2687.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330936-69-1 | |

| Record name | Humanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330936691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Humanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Mitochondrial Origin of Humanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Humanin (HN) is a 24-amino acid peptide that has emerged as a significant player in cytoprotection and cellular homeostasis. Its discovery in 2001 was a landmark event, not only for its potent neuroprotective effects against Alzheimer's disease (AD)-related insults but also for its novel origin. This compound was the first identified peptide encoded by a short open reading frame (sORF) within the mitochondrial 16S ribosomal RNA (rRNA) gene, challenging the central dogma and opening up a new field of research into mitochondrial-derived peptides (MDPs). This technical guide provides an in-depth exploration of the seminal experiments that led to the discovery of this compound, its mitochondrial genesis, and the initial characterization of its interactions and functions. Detailed experimental protocols, quantitative data from key studies, and visualizations of the associated molecular pathways are presented to offer a comprehensive resource for researchers in the field.

The Discovery of this compound: A Quest for Neuroprotection

The discovery of this compound was independently achieved by three research groups, each employing distinct methodologies, underscoring the peptide's significant biological roles.

Functional Expression Screening in Alzheimer's Disease Brains (Nishimoto Laboratory)

The first and most widely cited discovery of this compound was a result of a functional screen for factors that could protect neuronal cells from death induced by familial Alzheimer's disease (FAD) mutations.

The Nishimoto laboratory hypothesized that the occipital lobe of AD patients, a region relatively spared from neurodegeneration, might express endogenous factors that confer neuroprotection. To identify such factors, they constructed a cDNA library from the occipital lobe of an AD patient and screened for cDNAs that could rescue neuronal cells from apoptosis induced by FAD-mutant amyloid precursor protein (APP).

This unbiased screen identified a novel 75-base pair open reading frame (ORF) within the mitochondrial 16S rRNA gene. The translated 24-amino acid peptide, which they named "this compound," demonstrated potent anti-apoptotic activity against a range of AD-related insults.

Yeast Two-Hybrid Screening for Protein-Protein Interactions

Concurrently, two other research groups independently identified this compound through yeast two-hybrid (Y2H) screens designed to find binding partners for specific proteins of interest.

-

Interaction with Bcl-2-associated X protein (Bax) (Reed Laboratory): A Y2H screen using the pro-apoptotic protein Bax as bait identified this compound as an interacting partner. This discovery pointed towards a direct role for this compound in the intrinsic apoptosis pathway.

-

Interaction with Insulin-like Growth Factor-Binding Protein-3 (IGFBP-3) (Cohen Laboratory): Another Y2H screen identified this compound as a binding partner for IGFBP-3, a protein involved in regulating cell growth and apoptosis.

These independent discoveries from different experimental approaches provided robust evidence for the existence and potential importance of this novel peptide.

The Mitochondrial Origin of this compound

The discovery that this compound is encoded within the mitochondrial genome was a paradigm-shifting finding. The mitochondrial genome was traditionally thought to encode only 13 proteins, 22 tRNAs, and 2 rRNAs. The identification of a functional peptide from a region previously considered non-coding opened up the possibility of a new class of signaling molecules originating from the mitochondria.

The this compound peptide is encoded by a short open reading frame within the 16S rRNA gene (MT-RNR2). While the majority of mitochondrial proteins are translated within the mitochondria, the precise site of this compound translation is still a subject of research, with evidence supporting both mitochondrial and cytoplasmic translation. The existence of nuclear pseudogenes with high homology to the mitochondrial this compound gene further adds to the complexity of its origin and regulation.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments that were instrumental in the discovery and initial characterization of this compound.

Functional Expression Screening of a cDNA Library

This protocol describes the general steps involved in the functional screening that led to the initial discovery of this compound by the Nishimoto laboratory.

Objective: To identify cDNAs from an Alzheimer's disease patient's occipital lobe that can protect neuronal cells from FAD-mutant APP-induced apoptosis.

Methodology:

-

cDNA Library Construction:

-

Total RNA was extracted from the occipital lobe of a postmortem AD patient.

-

Poly(A)+ RNA was isolated using oligo(dT)-cellulose chromatography.

-

A cDNA library was constructed from the poly(A)+ RNA using a vector/primer method, such as the Okayama-Berg method. The cDNAs were directionally cloned into an expression vector suitable for mammalian cells.

-

-

Cell Culture and Transfection:

-

A neuronal cell line susceptible to apoptosis induced by FAD-mutant APP (e.g., a human neuroblastoma cell line) was used.

-

Cells were co-transfected with a plasmid encoding a FAD-mutant APP (e.g., Swedish mutant APP) and pools of cDNA clones from the library.

-

-

Functional Selection (Death-Trap Screening):

-

Following transfection, cells were cultured under conditions that promote apoptosis in cells expressing the mutant APP.

-

Surviving cells were selected, and the cDNA plasmids they contained were rescued.

-

-

Identification of the Protective cDNA:

-

The rescued plasmids were sequenced to identify the cDNA insert responsible for the survival phenotype.

-

This process led to the identification of the cDNA encoding this compound.

-

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

This protocol outlines the general procedure for a Y2H screen, as used in the independent discoveries of this compound's interaction with Bax and IGFBP-3.

Objective: To identify proteins that interact with a specific "bait" protein (e.g., Bax or IGFBP-3).

Methodology:

-

Vector Construction:

-

The cDNA of the "bait" protein (e.g., human Bax or IGFBP-3) was cloned into a "bait" vector (e.g., pGBT9), fusing it to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).

-

A cDNA library from a relevant tissue (e.g., human HeLa or testis) was cloned into a "prey" vector, fusing the cDNAs to the activation domain (AD) of the same transcription factor.

-

-

Yeast Transformation and Mating:

-

The bait plasmid was transformed into a yeast strain (e.g., Saccharomyces cerevisiae HF7c).

-

The prey cDNA library was transformed into a yeast strain of the opposite mating type.

-

The two yeast strains were mated to allow for the co-expression of the bait and prey fusion proteins in diploid yeast cells.

-

-

Selection of Interacting Partners:

-

Diploid yeast cells were plated on selective media lacking specific nutrients (e.g., histidine) and containing a reporter gene (e.g., lacZ).

-

If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting the transcription factor and activating the reporter genes, allowing the yeast to grow on the selective media and turn blue in the presence of X-gal.

-

-

Identification of the Interacting Prey:

-

Plasmids from the positive yeast colonies were isolated and the prey cDNA insert was sequenced to identify the interacting protein, which in these cases was this compound.

-

Cell Viability and Apoptosis Assays

A variety of assays were used to quantify the neuroprotective effects of this compound.

-

Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

-

Protocol:

-

Seed neuronal cells in a 96-well plate.

-

Induce apoptosis (e.g., with amyloid-beta peptide or by expressing mutant APP).

-

Treat cells with varying concentrations of this compound peptide.

-

Add MTT solution to each well and incubate.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Increased absorbance correlates with higher cell viability.

-

-

Principle: Measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, an indicator of cell lysis and cytotoxicity.

-

Protocol:

-

Culture and treat cells as described for the MTT assay.

-

Collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

-

Measure the absorbance of the colored product at a specific wavelength (e.g., 490 nm). Increased absorbance correlates with higher cytotoxicity.

-

Quantitative Data Summary

The following tables summarize key quantitative data from the initial studies on this compound, providing a basis for understanding its potency and binding characteristics.

| Parameter | Value | Assay/Model | Reference |

| Neuroprotective Activity of HNG vs. This compound | 1000-fold higher | Neuronal cell death assay | |

| Binding Affinity (Kd) of this compound to IGFBP-3 | 5.05 µM | ELISA-based binding assay | |

| IC50 of this compound for inhibiting Importin-β1/IGFBP-3 interaction | 18.1 µM | In vitro binding assay | |

| IC50 of HN 3-19 for inhibiting Importin-β1/IGFBP-3 interaction | 10.3 µM | In vitro binding assay | |

| Binding Affinity of this compound to Bid | 10-20 nM | NMR chemical shift mapping |

Table 1: Quantitative data on this compound's activity and binding.

Signaling Pathways and Molecular Interactions

This compound exerts its cytoprotective effects through a complex network of intracellular and extracellular signaling pathways.

Intracellular Signaling

Inside the cell, this compound directly interacts with pro-apoptotic members of the Bcl-2 family, including Bax, Bid, and Bim. By binding to these proteins, this compound prevents their activation and translocation to the mitochondria, thereby inhibiting the release of cytochrome c and the initiation of apoptosis.

Extracellular Signaling

Secreted this compound can also act as a signaling molecule by binding to cell surface receptors. Two main receptor complexes have been identified:

-

A trimeric receptor complex: Composed of the ciliary neurotrophic factor receptor (CNTFR), WSX-1, and gp130.

-

Formyl peptide receptor-like 1 (FPRL1).

Binding to these receptors activates downstream signaling cascades, including the JAK/STAT, PI3K/Akt, and ERK1/2 pathways, which promote cell survival and stress resistance.

Whitepaper: Discovery and Analysis of Mitochondrial-Derived Peptides

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondria, traditionally viewed as cellular powerhouses, are now understood to be critical signaling organelles. A paradigm shift in mitochondrial biology has been driven by the discovery of a new class of bioactive signaling molecules known as Mitochondrial-Derived Peptides (MDPs). Encoded by small open reading frames (sORFs) within the mitochondrial DNA (mtDNA), these peptides are crucial regulators of cellular homeostasis, metabolism, and stress responses. This technical guide provides an in-depth overview of the discovery of key MDPs, their core signaling pathways, and detailed experimental protocols for their identification and quantification. It summarizes key quantitative data and presents visual workflows and pathways to equip researchers and drug development professionals with the foundational knowledge required to explore this promising therapeutic landscape.

Introduction to Mitochondrial-Derived Peptides (MDPs)

Mitochondrial-derived peptides (MDPs) are a novel class of microproteins, typically fewer than 100 amino acids in length, encoded by sORFs within the mitochondrial genome.[1][2] For decades, the mitochondrial genome was thought to encode only 13 proteins, 22 tRNAs, and 2 rRNAs.[1] The discovery of MDPs has expanded the known proteome of the mitochondrion, revealing its expanded role in cellular communication.

The primary MDPs identified to date are Humanin, MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c), and the Small this compound-Like Peptides (SHLPs).[1][3] this compound and the six known SHLPs are encoded within the 16S rRNA gene, while MOTS-c is encoded by the 12S rRNA gene.[1][4] These peptides act as retrograde signals, communicating the status of the mitochondria to the rest of the cell and even to distant tissues, thereby functioning as "mitokines".[5][6] They are involved in a wide array of biological processes, including metabolism, apoptosis, inflammation, and insulin (B600854) sensitivity, and their dysregulation is associated with numerous age-related diseases, such as neurodegenerative disorders, cardiovascular disease, and diabetes.[2][3][7]

Discovery of Key MDPs

The identification of MDPs has been a result of both targeted functional screens and computational bioinformatics.

-

This compound: The first MDP, this compound, was discovered in the early 2000s by three independent groups. One group, led by Nishimoto, identified it while screening a cDNA library from the surviving brain tissue of an Alzheimer's disease patient for factors that protect against amyloid-beta toxicity.[2][8] This 24-amino acid peptide was found to be encoded by a sORF within the mitochondrial 16S rRNA gene, a region previously considered non-coding for proteins.[2][9]

-

MOTS-c: Discovered in 2015, MOTS-c is a 16-amino acid peptide encoded within the 12S rRNA gene.[6][10] Its discovery was the result of in-silico screening of the mitochondrial genome for potential sORFs.[11] MOTS-c has been characterized as a potent metabolic regulator, with its levels shown to increase in response to exercise.[8][12]

-

SHLPs (Small this compound-Like Peptides): Following the discovery of this compound, further bioinformatic analysis of the 16S rRNA region revealed six additional sORFs encoding peptides named SHLP 1 through 6.[5] These peptides share some functional similarities with this compound but also possess distinct properties, regulating processes like cell survival, apoptosis, and insulin sensitivity in a peptide-specific manner.[5]

Core Signaling Pathways

MDPs exert their biological effects by modulating key intracellular signaling pathways. They can act intracellularly or be secreted to function in an endocrine-like manner, binding to cell surface receptors.

MOTS-c and the AMPK Pathway

MOTS-c is a significant regulator of metabolic homeostasis, primarily through its activation of the AMP-activated protein kinase (AMPK) pathway.[11] AMPK is a central cellular energy sensor. By activating AMPK, MOTS-c enhances glucose uptake and fatty acid oxidation, particularly in skeletal muscle.[7][12] This action mimics some of the metabolic benefits of exercise.

Caption: MOTS-c signaling activates the AMPK pathway to enhance metabolic function.

This compound and Cytoprotective Pathways

This compound provides potent cytoprotection by interacting with multiple signaling pathways to inhibit apoptosis (programmed cell death). One of its key mechanisms involves binding to and inhibiting pro-apoptotic proteins of the BCL-2 family, such as Bax and Bid. This compound can also activate cell survival signals through the Janus kinase/signal transducer and activator of transcription (JAK/STAT3) pathway.[10]

Caption: this compound promotes cell survival by activating STAT3 and inhibiting pro-apoptotic proteins.

Experimental Protocols for MDP Discovery and Analysis

The study of MDPs requires a combination of bioinformatic, proteomic, and immunological techniques.

Bioinformatic Discovery of Novel MDPs

The discovery of novel MDPs begins with computational analysis of the mitochondrial genome to identify potential sORFs that have been historically overlooked.[4][6][13] This process involves scanning the genome for sequences that begin with a start codon and end with a stop codon, resulting in a peptide of less than 100 amino acids.[13] The coding potential of these sORFs is then evaluated using algorithms that assess features like sequence conservation (e.g., PhyloCSF) and codon usage.[13][14]

Caption: A workflow for the bioinformatic discovery of new mitochondrial-derived peptides.

Protocol: Identification of MDPs by Mass Spectrometry

Mass spectrometry (MS) is the gold standard for definitively identifying the presence of a peptide in a biological sample.[14] The "bottom-up" proteomic approach is most common for discovering and validating MDPs.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. assaygenie.com [assaygenie.com]

- 4. D-sORF: Accurate Ab Initio Classification of Experimentally Detected Small Open Reading Frames (sORFs) Associated with Translational Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genfollower.com [genfollower.com]

- 6. Small Open Reading Frame-Encoded Micro-Peptides: An Emerging Protein World - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. Exercise, Mitohormesis, and Mitochondrial ORF of the 12S rRNA Type-C (MOTS-c) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. The Effect of Chronic Endurance Exercise on Serum Levels of MOTS-c and this compound in Professional Athletes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mining for Micropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comprehensive Identification of Proteins from MALDI Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Humanin Gene: Location, Transcription, and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Humanin (HN) is a micropeptide with potent cytoprotective and neuroprotective properties, positioning it as a significant therapeutic target for age-related and metabolic diseases. As the first identified member of the mitochondrial-derived peptides (MDPs), this compound's unique origin and multifaceted mechanism of action have garnered substantial interest. This technical guide provides a comprehensive overview of the this compound gene's genomic location, its complex transcriptional and translational processes, and the intricate intracellular and extracellular signaling pathways it modulates. Detailed experimental protocols for key assays and quantitative data on its molecular interactions and cellular effects are presented to facilitate further research and development in this promising field.

Gene Location and Structure

The primary gene encoding this compound is a small open reading frame (ORF) located within the gene for the 16S ribosomal RNA, known as MT-RNR2 . This places the this compound gene within the mitochondrial genome.[1][2]

-

Mitochondrial Location: The this compound ORF is situated on the heavy strand of human mitochondrial DNA (mtDNA).[3] The complete MT-RNR2 gene spans from position 1,671 to 3,229 of the mitochondrial chromosome.[4] This "gene-within-a-gene" structure is a rare feature of the highly compact mitochondrial genome.[5]

-

Nuclear Paralogues: In addition to the mitochondrial gene, multiple paralogs of MT-RNR2, designated as MTRNR2L followed by a number (e.g., MTRNR2L1, MTRNR2L8), are found in the human nuclear genome.[1][5] These are believed to be nuclear mitochondrial DNA segments (NUMTs) that were incorporated into the nuclear chromosomes over evolutionary time. While it is not certain if all these paralogous isoforms are expressed, they share high sequence homology with the mitochondrial this compound gene and may encode for similar peptides, potentially with varied functions.[5][6]

Transcription and Translation

The expression of the this compound peptide is a complex process that remains an area of active investigation. The dual genomic locations and the nature of the MT-RNR2 gene present unique regulatory challenges.

-

Transcription: The MT-RNR2 gene is transcribed as part of a large polycistronic RNA molecule from the heavy-strand promoter of the mtDNA.[7] This long transcript is then processed to yield the mature 16S rRNA, which is a core component of the mitochondrial ribosome. The this compound ORF is contained within this transcript. The precise mechanisms that regulate the transcription of MT-RNR2 specifically for this compound production, independent of ribosomal needs, are not yet fully elucidated but are known to be tissue-dependent and can be influenced by cellular stress.[8][9]

-

Translation: A key uncertainty in this compound biology is the site of its translation, which determines the final peptide length.[5]

-

Cytoplasmic Translation: If the transcript containing the this compound ORF is exported to the cytoplasm, translation on cytoplasmic ribosomes yields a 24-amino acid peptide .[1]

-

Mitochondrial Translation: If translation occurs within the mitochondria, the alternative mitochondrial genetic code results in a shorter, 21-amino acid peptide .[1]

-

Both the 21- and 24-amino acid forms of this compound have been shown to be biologically active.[5] Despite lacking a classical signal peptide, this compound is secreted from the cell, suggesting an unconventional secretion mechanism where the peptide itself may act as a signal.

Cellular Signaling Pathways

This compound exerts its cytoprotective effects through both intracellular and extracellular mechanisms, interacting with a variety of binding partners and activating multiple signaling cascades.

Intracellular Signaling: Anti-Apoptotic Regulation

Inside the cell, this compound's primary role is to inhibit apoptosis by directly engaging with pro-apoptotic members of the B-cell lymphoma 2 (Bcl-2) protein family.

-

Interaction with Bax: this compound directly binds to the pro-apoptotic protein Bax.[10] This interaction sequesters Bax in the cytosol, preventing its translocation to the mitochondrial outer membrane—a critical step for the initiation of the intrinsic apoptotic pathway.[3][11] By inhibiting Bax activation, this compound prevents the subsequent release of cytochrome c from the mitochondria.[10]

-

Interaction with Bid/tBid: this compound also interacts with the BH3-only protein Bid and its truncated, active form, tBid.[12] This binding blocks tBid from activating Bax and Bak, further inhibiting mitochondrial outer membrane permeabilization (MOMP).[12]

-

Interaction with IGFBP-3: this compound binds to the insulin-like growth factor-binding protein 3 (IGFBP-3).[11] Under certain conditions, IGFBP-3 can translocate to the nucleus and induce apoptosis; this compound can sequester IGFBP-3, preventing this pro-death signaling.[11]

This compound's intracellular anti-apoptotic mechanisms.

Extracellular Signaling: Receptor-Mediated Pathways

Secreted this compound acts as a signaling peptide (mitokine) by binding to specific cell surface receptors to activate pro-survival pathways.

-

Trimeric Receptor Complex (CNTFR/WSX-1/gp130): this compound binds to a heterotrimeric receptor complex composed of the ciliary neurotrophic factor receptor α (CNTFRα), WSX-1, and the transmembrane glycoprotein (B1211001) 130 (gp130).[6][13]

-

JAK2/STAT3 Pathway: This binding leads to the activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3).[13][14] Activated STAT3 translocates to the nucleus to regulate the transcription of genes involved in cell survival and stress resistance.[15]

-

PI3K/AKT and ERK1/2 Pathways: Activation of the gp130 receptor complex by this compound also leads to the downstream activation of the Phosphoinositide 3-kinase (PI3K)/AKT and the Extracellular signal-regulated kinase (ERK1/2) pathways, both of which are central to promoting cell survival, proliferation, and metabolic health.[14][16]

-

-

Formyl Peptide Receptors (FPRs): this compound can also act as a ligand for G protein-coupled formyl peptide receptors, specifically FPRL1 (FPR2) and FPRL2 (FPR3).[17] Activation of these receptors can lead to calcium mobilization and the activation of the ERK1/2 signaling cascade, contributing to its neuroprotective effects.[6]

This compound's extracellular receptor-mediated signaling.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's interactions and cellular effects.

Table 1: Molecular Binding Affinities

| Interacting Molecules | Method | Dissociation Constant (Kd) / IC50 | Reference |

|---|---|---|---|

| This compound & Bax | Fluorescence Polarization | ~2 nM | [3] |

| This compound & IGFBP-3 | ELISA-based Assay | Kd of 5.05 µM | |

| This compound & IGFBP-3/Importin-β1 | Competitive Binding | IC50 of 18.1 µM |

| HN 3-19 & IGFBP-3/Importin-β1 | Competitive Binding | IC50 of 10.3 µM | |

Table 2: Cellular and Physiological Effects | Experimental Model | Treatment / Condition | Effect | Quantitative Result | Reference | | :--- | :--- | :--- | :--- | | Cultured Rat Cortical Neurons | NMDA (100 µM) | Decrease in Mitochondrial Membrane Potential | ~25% decrease vs. control |[2] | | Cultured Rat Cortical Neurons | NMDA (100 µM) + this compound (1 µM) | Restoration of Mitochondrial Membrane Potential | Significant attenuation of the decrease |[2] | | SH-SY5Y Cells | Silver Nanoparticles (10 µg/mL) | Loss of Mitochondrial Membrane Potential | ~55% loss vs. control |[4] | | SH-SY5Y Cells | HN pretreatment + AgNPs | Rescue of Mitochondrial Membrane Potential | Significant rescue of MMP loss |[4] | | Human RPE Cells | tert-Butyl hydroperoxide (150 µM) | Induction of Senescence | Significant increase in SA-β-Gal positive cells |[18] | | Human RPE Cells | tBH + this compound (0.5–10 µg/mL) | Inhibition of Senescence | Significant reduction in SA-β-Gal positive cells |[18] | | Aging Mice | HNG treatment | Myocardial Apoptosis | 13.1 ± 5.6% vs. 27.8 ± 7.3% in vehicle-treated old mice |[19] | | Rat Seminiferous Tubules | Doxorubicin (10 µM) | Increased Apoptosis | Significant increase vs. control |[20] | | Rat Seminiferous Tubules | Doxorubicin (10 µM) + HN (10 µg/mL) | Reduced Apoptosis | Significant reduction vs. Doxorubicin alone |[20] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound's function.

Protocol: Co-Immunoprecipitation (Co-IP) of this compound and Bax

This protocol describes the co-immunoprecipitation of exogenously expressed this compound and Bax from cell lysates to demonstrate their direct interaction.[3][21]

1. Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Co-transfect cells with plasmids encoding tagged versions of this compound (e.g., GFP-Humanin) and Bax (e.g., Myc-Bax or HA-Bax) using a suitable transfection reagent. Include control transfections (e.g., GFP vector with Myc-Bax).

-

Incubate for 24-48 hours post-transfection.

2. Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40) supplemented with a protease inhibitor cocktail.

-

Incubate on ice for 20-30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (cell lysate) to a new pre-chilled tube.

3. Immunoprecipitation:

-

Pre-clear the lysate by adding Protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator. Magnetically separate the beads and discard them.

-

Add an anti-GFP antibody (for GFP-Humanin) to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C on a rotator.

-

Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

4. Washing and Elution:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-4 times with ice-cold Co-IP Lysis Buffer.

-

After the final wash, remove all supernatant.

-

Elute the protein complexes by resuspending the beads in 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

5. Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against the Bax tag (e.g., anti-Myc or anti-HA) to detect the co-precipitated protein.

-

Also, probe with an anti-GFP antibody to confirm the successful immunoprecipitation of this compound.

Protocol: Western Blot for this compound-Induced STAT3 Phosphorylation

This protocol details the use of Western blotting to measure the phosphorylation of STAT3 in response to this compound treatment in a cell line like SH-SY5Y.[14]

1. Cell Culture and Treatment:

-

Plate SH-SY5Y neuroblastoma cells and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Treat cells with various concentrations of this compound or a potent analogue like HNG (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 15, 30, 60 minutes).

2. Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

3. SDS-PAGE and Transfer:

-

Normalize protein samples to the same concentration (e.g., 20-30 µg) and prepare with Laemmli sample buffer.

-

Separate proteins on a 4-20% SDS-PAGE gel and transfer to a PVDF membrane.

4. Antibody Incubation and Detection:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (e.g., anti-phospho-STAT3 Tyr705) at a manufacturer-recommended dilution (e.g., 1:1000).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000-1:5000 dilution) for 1 hour at room temperature.

-

Wash three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT3.

Protocol: RT-qPCR for this compound (MT-RNR2) mRNA Quantification

This protocol outlines the quantification of the MT-RNR2 transcript from which this compound is derived.

1. RNA Extraction:

-

Isolate total RNA from cells or tissues using a suitable kit (e.g., TRIzol or column-based methods).

-

Treat the RNA with DNase I to remove any contaminating mitochondrial or nuclear DNA.

-

Assess RNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and/or capillary electrophoresis.

2. Reverse Transcription (cDNA Synthesis):

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers. This ensures capture of the polycistronic mitochondrial transcript.

3. Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers specific for the this compound ORF within MT-RNR2, and a SYBR Green or TaqMan-based qPCR master mix.

-

Primer Design: Primers should be designed to specifically amplify the 75-bp this compound ORF within the larger MT-RNR2 gene.

-

Reference Genes: Use at least two stable reference genes for normalization (e.g., ACTB, GAPDH for nuclear-derived transcripts, and a separate mitochondrial gene like MT-CO1 for mitochondrial transcripts).

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Analysis: Determine the quantification cycle (Cq) values and calculate the relative expression of the this compound transcript using the ΔΔCq method, normalizing to the geometric mean of the reference genes.

Workflow for investigating this compound's cellular effects.

Conclusion and Future Directions

This compound stands at a fascinating intersection of mitochondrial biology, cellular signaling, and therapeutic development. Its origin from a ribosomal RNA gene in the mitochondria highlights a novel layer of genomic regulation and intercellular communication. The ability of this compound to potently inhibit apoptosis through direct interaction with Bcl-2 family proteins and to promote cell survival via major signaling pathways like JAK/STAT3 and PI3K/AKT underscores its potential for treating a wide array of pathologies.

Future research should focus on several key areas:

-

Transcriptional Regulation: Elucidating the specific factors and conditions that govern the transcription of the this compound ORF from the MT-RNR2 gene is critical for understanding its endogenous role.

-

Nuclear Paralogues: The expression and function of the nuclear-encoded this compound-like peptides remain largely unexplored and could reveal new facets of this peptide family.

-

Pharmacokinetics and Delivery: For therapeutic applications, developing potent, stable this compound analogues and effective delivery systems is paramount.

-

Clinical Translation: Translating the promising preclinical findings into human clinical trials will be the ultimate test of this compound's therapeutic efficacy in diseases of aging, neurodegeneration, and metabolic dysfunction.

This guide provides a foundational resource for professionals dedicated to advancing the science and therapeutic application of this remarkable mitochondrial-derived peptide.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. This compound rescues cultured rat cortical neurons from NMDA-induced toxicity through the alleviation of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio.ijs.si [bio.ijs.si]

- 4. Mitochondrial Peptide this compound Protects Silver Nanoparticles-Induced Neurotoxicity in Human Neuroblastoma Cancer Cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound: a harbinger of mitochondrial-derived peptides? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bosterbio.com [bosterbio.com]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. This compound peptide suppresses apoptosis by interfering with Bax activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits apoptosis in pituitary tumor cells through several signaling pathways including NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound binds and nullifies Bid activity by blocking its activation of Bax and Bak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Quantitative ELISA Protocol for Detection of Specific Human IgG against the SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Protective Mechanism of this compound Against Oxidative Stress in Aging-Related Cardiovascular Diseases [frontiersin.org]

- 17. The emerging role of the mitochondrial-derived peptide this compound in stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. journals.physiology.org [journals.physiology.org]

- 20. The Effects of this compound and Its Analogues on Male Germ Cell Apoptosis Induced by Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bitesizebio.com [bitesizebio.com]

Humanin: A Comprehensive Technical Guide to its Structure, Isoforms, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Humanin (HN) is a 24-amino acid peptide with potent cytoprotective effects, originally discovered for its neuroprotective role against Alzheimer's disease-related insults. Encoded by a small open reading frame within the mitochondrial 16S ribosomal RNA gene, this compound has emerged as a key signaling molecule in cellular homeostasis, with implications for a wide range of age-related diseases. This technical guide provides an in-depth exploration of the structure of this compound and its isoforms, its complex signaling pathways, and detailed methodologies for its study. Quantitative data are presented in structured tables for comparative analysis, and key molecular interactions and experimental workflows are visualized using logical diagrams.

This compound Protein Structure and Isoforms

This compound is a micropeptide with a primary structure that varies depending on its site of translation. The canonical form, translated in the cytoplasm, is 24 amino acids long, while a 21-amino acid version is produced within the mitochondria.[1] Beyond these two forms, the human genome contains 13 nuclear-encoded paralogs, termed MTRNR2L1 to MTRNR2L13, which share sequence homology with mitochondrial this compound.[1][2] These isoforms exhibit variations in their amino acid sequences, which may confer differential biological activities and receptor binding affinities.[3]

One of the most studied variants is a synthetic analog known as HNG, in which the serine at position 14 is replaced by glycine (B1666218) (S14G). This single amino acid substitution has been shown to increase the cytoprotective potency of this compound by up to 1000-fold.[4]

Primary Structure and Physicochemical Properties

The amino acid sequence of canonical this compound is MAPRGFSCLLLLTSEIDLPVKRRA.[5] Its structure includes a three-turn α-helix and lacks symmetry.[1] The table below summarizes the key quantitative data for the primary this compound isoforms and the HNG analog.

| Isoform/Analog | Gene/Origin | Amino Acid Length | Molecular Weight (Da) | Amino Acid Sequence |

| This compound (Cytosolic) | MT-RNR2 | 24 | 2687.28[6] | MAPRGFSCLLLLTSEIDLPVKRRA |

| This compound (Mitochondrial) | MT-RNR2 | 21 | ~2350 | APRGFSCLLLLTSEIDLPVKRRA |

| HNG | Synthetic | 24 | ~2671 | MAPRGFSCLLLLTGEIDLPVKRRA |

| MTRNR2L1 (HN1) | MTRNR2L1 | 24 | 2760 | MTRHGFSCLLLLTSEIDLPVKRRA |

| MTRNR2L2 (HN2) | MTRNR2L2 | 28 | 3081[7] | MAPRGFSCLLLLTSEIDLPVKRRAWRGR |

| MTRNR2L3 (HN3) | MTRNR2L3 | 24 | 2796[8] | MAPRGFSCLLLLTSEIDLPVKRRA |

| MTRNR2L4 (HN4) | MTRNR2L4 | 28 | 3154 | MAPRGFSCLLLLTSEIDLPVKRRAWRGR |

| MTRNR2L5 (HN5) | MTRNR2L5 | 24 | 2702 | MAPRGFSCLLLLISEIDLPVKRRA |

| MTRNR2L6 (HN6) | MTRNR2L6 | 24 | 2745 | MAPRGFSCLLLLTSEIDLPLKRRA |

| MTRNR2L7 (HN7) | MTRNR2L7 | 24 | 2647[9] | MAPRGFSCLLLLTSEIDLPVKRAA |

| MTRNR2L8 (HN8) | MTRNR2L8 | 24 | 2673 | MAPRGFSCLLLLTSEIDLPVKRRS |

| MTRNR2L9 (HN9) | MTRNR2L9 | 24 | 2694[10] | MAPRGFSCLLLLTSEIDLPVKRRV |

| MTRNR2L10 (HN10) | UniProt: P0CJ77 | 24 | 2733 | MAPRGFSCLLLLTSEIDLPVKRRG |

| MTRNR2L11 (HN11) | MTRNR2L11 | 24 | 2717 | MAPRGFSCLLLLTSEIDLPVKRRL |

| MTRNR2L12 (HN12) | UniProt: P0DMP1 | 24 | 2661 | MAPRGFSCLLLLTSEIDLPVKRAS |

| MTRNR2L13 (HN13) | MTRNR2L13 | 24 | 2704 | MAPRGFSCLLLLTSEIDLPVKRRR |

Post-Translational Modifications

While extensive post-translational modifications of this compound have not been widely reported, its synthesis and degradation are regulated. The stability of this compound is influenced by the E3 ubiquitin-protein ligase TRIM11, which targets it for proteasomal degradation.[11] The N-terminal methionine of the mitochondrial-translated 21-amino acid form may undergo formylation, a common feature of mitochondrial protein synthesis.

Signaling Pathways of this compound

This compound exerts its cytoprotective effects through a dual mechanism involving both intracellular and extracellular signaling pathways.

Extracellular Signaling

Secreted this compound can act in an autocrine or paracrine manner by binding to cell surface receptors. Two main receptor complexes have been identified:

-

CNTFR/WSX-1/gp130 Trimeric Receptor Complex: This is a primary signaling receptor for this compound. Binding to this complex leads to the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the phosphorylation and nuclear translocation of STAT3.[12] This pathway is crucial for many of this compound's neuroprotective and anti-apoptotic effects.

-

Formyl Peptide Receptor-Like 1 and 2 (FPRL1/2): this compound can also bind to these G protein-coupled receptors. This interaction can modulate inflammatory responses and has been implicated in this compound's protective effects against amyloid-beta toxicity.[13]

Activation of these receptors can subsequently trigger downstream signaling cascades, including the PI3K/Akt and ERK1/2 pathways, which are central to cell survival and proliferation.[7]

Intracellular Signaling

Inside the cell, this compound directly interacts with several pro-apoptotic proteins, effectively neutralizing their cell-death-inducing functions. Key intracellular binding partners include:

-

Bax: this compound binds to the pro-apoptotic protein Bax, preventing its translocation to the mitochondria and subsequent initiation of the intrinsic apoptotic cascade.[5][9]

-

Bid and Bim: this compound can also sequester other BH3-only proteins like Bid and Bim, further inhibiting apoptosis.[13]

-

Insulin-like Growth Factor-Binding Protein 3 (IGFBP-3): By binding to IGFBP-3, this compound prevents its pro-apoptotic actions.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound's structure and function.

Solid-Phase Peptide Synthesis of this compound

This compound and its analogs are typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).[5]

-

Resin: Rink amide resin is commonly used to obtain a C-terminal amide.

-

Amino Acid Activation: Amino acids are activated using coupling reagents such as HATU or HCTU.

-

Deprotection: The Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF.

-

Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[14]

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.

Co-Immunoprecipitation (Co-IP) to Detect this compound-Bax Interaction

This protocol is adapted from methodologies used to demonstrate the interaction between this compound and Bax.[9]

-

Cell Culture and Transfection: Cos7 cells are cultured and transfected with a plasmid encoding GFP-tagged this compound (GFP-HN).

-

Cell Lysis: Transfected cells are lysed in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, and protease inhibitors.

-

Immunoprecipitation: The cell lysate is incubated with an anti-Bax antibody overnight at 4°C with gentle rotation. Protein A/G agarose (B213101) beads are then added and incubated for an additional 2 hours.

-

Washing: The beads are washed three times with lysis buffer to remove non-specific binding proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with an anti-GFP antibody to detect the co-immunoprecipitated GFP-HN.

Receptor Binding Assay for this compound

This non-radioactive binding assay is based on a method developed for the related CNTF receptor system and can be adapted for this compound.[15][16]

-

Plate Coating: A 96-well microtiter plate is coated with an antibody against a tag (e.g., myc-tag) on the soluble CNTF receptor alpha subunit.

-

Receptor Complex Formation: The wells are incubated with a solution containing the myc-tagged soluble CNTF receptor, soluble gp130, and soluble WSX-1 to form the receptor complex on the plate surface.

-

Competitive Binding: Biotinylated this compound is added to the wells along with varying concentrations of unlabeled this compound (competitor). The plate is incubated to allow binding to reach equilibrium.

-

Detection: The wells are washed to remove unbound this compound. Alkaline phosphatase-conjugated avidin (B1170675) is then added, which binds to the biotinylated this compound.

-

Signal Quantification: A substrate for alkaline phosphatase is added, and the resulting colorimetric or fluorometric signal is measured, which is inversely proportional to the concentration of the unlabeled this compound competitor.

Western Blot Analysis of this compound-Induced STAT3 Phosphorylation

This protocol outlines the detection of STAT3 phosphorylation in response to this compound treatment.[7][17]

-

Cell Culture and Treatment: A suitable cell line (e.g., SH-SY5Y neuroblastoma cells) is serum-starved for 4-6 hours and then treated with various concentrations of this compound for different time points.

-

Protein Extraction: Cells are lysed in RIPA buffer supplemented with phosphatase and protease inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated STAT3 (Tyr705). After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Signal Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The membrane can then be stripped and re-probed for total STAT3 as a loading control.

Conclusion

This compound and its isoforms represent a fascinating and promising class of cytoprotective peptides with significant therapeutic potential. Their dual intra- and extracellular mechanisms of action, targeting key regulators of apoptosis and cell survival, underscore their importance in maintaining cellular health. The detailed understanding of this compound's structure, the functional differences between its isoforms, and the intricacies of its signaling pathways are paramount for the development of novel therapeutics for a range of age-related and metabolic diseases. The experimental protocols provided in this guide offer a foundation for researchers to further unravel the complexities of this compound biology and accelerate its translation into clinical applications.

References

- 1. uniprot.org [uniprot.org]

- 2. jaycampbell.com [jaycampbell.com]

- 3. Evidence for potential functionality of nuclearly-encoded this compound isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. peptidebiologix.com [peptidebiologix.com]

- 6. This compound (human) peptide [novoprolabs.com]

- 7. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. bio.ijs.si [bio.ijs.si]

- 10. Stability Determination of Intact this compound-G with Characterizations of Oxidation and Dimerization Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound inhibits neuronal cell death by interacting with a cytokine receptor complex or complexes involving CNTF receptor alpha/WSX-1/gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The Molecular Structure and Role of this compound in Neural and Skeletal Diseases, and in Tissue Regeneration [frontiersin.org]

- 14. bachem.com [bachem.com]

- 15. Nonradioactive receptor binding assay for ciliary neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Inhibits Neuronal Cell Death by Interacting with a Cytokine Receptor Complex or Complexes Involving CNTF Receptor α/WSX-1/gp130 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Mechanism of Humanin Secretion from Mitochondria

Audience: Researchers, scientists, and drug development professionals.

Abstract

Humanin (HN) is a 24-amino acid peptide encoded within the mitochondrial 16S ribosomal RNA gene, identified as a potent cytoprotective factor against a wide range of cellular stressors.[1] It exists and functions both intracellularly and as a secreted peptide, engaging distinct pathways to promote cell survival.[1][2] While its extracellular signaling via cell surface receptors is well-documented, the precise mechanism governing its initial export from the mitochondria into the cytosol remains an area of active investigation. This technical guide delineates the current understanding of this compound's intracellular trafficking and release, focusing on its critical interplay with the B-cell lymphoma 2 (Bcl-2) family of proteins. We present a putative mechanism for its mitochondrial egress, detail key experimental protocols for its study, and provide quantitative data on its molecular interactions.

The Dual Locus of this compound Action: Intracellular and Extracellular

This compound's protective effects are mediated through two primary modes of action. Once externalized, it can act as a ligand for cell surface receptors, such as a trimeric receptor complex (CNTFR/WSX-1/gp130) and the formyl-peptide receptor-like-1 (FPRL1), to activate pro-survival signaling cascades including JAK/STAT3 and ERK1/2.[2][3]

However, a significant component of this compound's function occurs intracellularly, where it directly antagonizes the machinery of apoptosis.[3][4] The peptide is found within mitochondria, its site of synthesis, but is also released into the cytoplasm to interact with key pro-apoptotic proteins.[3][5] While the mRNA for this compound may be exported for cytoplasmic translation (resulting in a 24-amino acid peptide), translation within the mitochondria also occurs (producing a 21-amino acid peptide), necessitating a mechanism for the peptide's release.[4][6][7] Although this compound lacks a classical signal peptide for secretion, it has been proposed to contain a "pseudo-signal peptide," and its cellular secretion can be blocked by inhibitors of the ER-Golgi pathway, indicating it follows a conventional secretion route after reaching the cytosol.[3][4] The primary focus of this guide is the preceding, less-understood step: its journey from the mitochondrial matrix or membrane to the cytoplasm.

Core Intracellular Mechanism: Sequestration of Pro-Apoptotic Bcl-2 Family Proteins

The best-characterized intracellular function of this compound, which is inextricably linked to its potential release mechanism, is its direct interaction with pro-apoptotic members of the Bcl-2 family, particularly Bax and Bid.[1][8][9]

Bax and Bid in Apoptosis:

-

Bax (Bcl2-associated X protein): In healthy cells, Bax is an inactive monomer residing in the cytosol.[8][10] Upon receiving apoptotic stimuli, Bax undergoes a conformational change, leading to its translocation to the outer mitochondrial membrane (OMM).[8] At the OMM, Bax oligomerizes to form pores, leading to mitochondrial outer membrane permeabilization (MOMP), the release of apoptogenic factors like cytochrome c, and subsequent cell death.[8][10]

-

Bid (BH3 Interacting Domain Death Agonist): Bid is a BH3-only protein that acts as a sentinel for extrinsic death signals.[11] Death receptor activation leads to the cleavage of Bid into a truncated form, tBid, by caspase-8.[12][13] tBid then translocates to the mitochondria, where it is a potent activator of Bax and Bak, another pro-apoptotic effector protein.[12][13]

This compound's Inhibitory Action: this compound directly binds to both Bax and Bid (and its active form, tBid) in the cytosol.[8][12][14] This interaction has several critical consequences:

-

Inhibition of Bax Translocation: By binding to Bax in the cytosol, this compound prevents its translocation to the mitochondria, a crucial initiating step in apoptosis.[8][10] Reducing endogenous this compound levels via siRNA has been shown to enhance the stress-induced translocation of Bax to membranes.[10]

-

Prevention of Bax/tBid Oligomerization: this compound inhibits the self-association of Bax and the tBid-activated oligomerization of Bax at the mitochondrial membrane.[12][14] This prevents the formation of the pores necessary for MOMP.

-

Sequestration into Fibers: Recent evidence suggests this compound can co-fibrillate with both Bax and Bid, forming inert β-sheet structures that effectively sequester these pro-apoptotic proteins away from the mitochondria.[15]

This direct sequestration in the cytosol is the core of this compound's intracellular anti-apoptotic mechanism.

A Putative Mechanism for this compound Secretion from Mitochondria

Given that this compound's primary targets are cytosolic proteins that act upon the OMM, its release from the mitochondria is a prerequisite for its function. The exact transporters or channels responsible have not been identified. However, a plausible model is that this compound's release is linked to the very apoptotic stress it counteracts.

Under conditions of mild to moderate cellular stress, pro-apoptotic signals may trigger the translocation and activation of a limited number of Bax and tBid molecules at the OMM. This could lead to transient, low-level pore formation or localized membrane instability, insufficient to trigger full-scale apoptosis but sufficient to allow for the passive release of mitochondrial components, including this compound, into the cytosol. Once in the cytosol, this compound can then bind to and neutralize additional Bax and tBid molecules, forming a negative feedback loop that prevents the amplification of the apoptotic signal. This model positions this compound as a key component of the mitochondrial stress response, released to quell the pro-death signals at their source of action.

An alternative mechanism involves the transfer of whole mitochondria between cells. Astrocytes, for example, can release functional mitochondria which are then taken up by other cells like microglia; these transferred mitochondria are a source of this compound for the recipient cell.[5]

Data Presentation

The following tables summarize key quantitative data regarding this compound's interactions and inhibitory effects on pro-apoptotic proteins.

Table 1: Inhibition of Bax Association and Oligomerization by this compound

| Experimental System | Protein(s) | This compound Concentration | Observed Effect | Reference |

| In vitro lipid bilayers | Bax | 100 nM | Inhibited self-association with bilayers | [14] |

| In vitro lipid bilayers | Bax + tBid | 100 nM | Inhibited tBid-activated association of Bax with bilayers | [14] |

| In vitro lipid bilayers | Bax + tBid | 100 nM | Significantly decreased the proportion of Bax in tetramers | [14] |

Table 2: Binding Affinity of this compound for Bcl-2 Family Proteins

| Interacting Proteins | Assay Method | Affinity (Kd) | Reference |

| This compound and Bax | Fluorescence Polarization | ~1.5 µM | [10] |

| This compound and Bid | Not specified | Binds directly | [12] |

| This compound and tBid | Not specified | Binds directly | [12] |

Mandatory Visualizations

References

- 1. peptidesciences.com [peptidesciences.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound: a harbinger of mitochondrial-derived peptides? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The emerging role of the mitochondrial-derived peptide this compound in stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mitochondria-Derived Peptide this compound Improves Recovery from Intracerebral Hemorrhage: Implication of Mitochondria Transfer and Microglia Phenotype Change - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. This compound peptide suppresses apoptosis by interfering with Bax activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Cytoprotective Peptide this compound Is Induced and Neutralizes Bax after Pro-Apoptotic Stress in the Rat Testis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio.ijs.si [bio.ijs.si]

- 11. Mapping the Specific Cytoprotective Interaction of this compound with the Pro-apoptotic Protein Bid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound binds and nullifies Bid activity by blocking its activation of Bax and Bak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound decreases mitochondrial membrane permeability by inhibiting the membrane association and oligomerization of Bax and Bid proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound selectively prevents the activation of pro-apoptotic protein BID by sequestering it into fibers - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Humanin in Cellular Metabolism and Aging: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Humanin (HN) is a 24-amino acid mitochondrial-derived peptide (MDP) that has emerged as a critical regulator of cellular homeostasis, metabolism, and longevity. Encoded by a small open reading frame within the mitochondrial 16S rRNA gene, this compound exerts potent cytoprotective effects across a range of cell types and tissues. Its levels are observed to decline with age, while elevated levels are associated with exceptional longevity in humans, positioning it as a key target in geroscience and the development of therapeutics for age-related diseases. This guide provides a comprehensive technical overview of this compound's function, detailing its signaling pathways, impact on metabolic and aging phenotypes, and standard protocols for its study.

This compound's Core Functions in Metabolism and Aging

This compound's primary role is to enhance cellular resilience against a multitude of stressors, including oxidative stress, apoptosis, and metabolic dysfunction. This cytoprotective activity is central to its effects on aging and metabolism.

Metabolic Regulation: this compound is a significant modulator of metabolic health. It has been shown to improve insulin (B600854) sensitivity, enhance glucose uptake in peripheral tissues, and protect pancreatic β-cells from apoptosis.[1] Studies in rodent models demonstrate that both central and peripheral administration of this compound or its potent analogs can improve overall glucose homeostasis and reduce adiposity.[2][3] This suggests a centrally mediated mechanism of action on peripheral insulin sensitivity, partly through the activation of hypothalamic STAT3 signaling.[4]

Aging and Longevity: A compelling body of evidence links this compound to the aging process. Circulating levels of this compound decrease with age in multiple species, including humans and mice, whereas long-lived individuals, such as the children of centenarians, exhibit significantly higher levels compared to age-matched controls.[5][6] In model organisms, overexpression or administration of this compound has been shown to extend lifespan and improve healthspan. For instance, this compound overexpression in C. elegans increases lifespan, an effect dependent on the DAF-16/FOXO transcription factor, a key regulator of longevity.[7][8]

Quantitative Data on this compound's Effects

The physiological impact of this compound has been quantified in various experimental models. The following tables summarize key findings on its effects on lifespan and metabolic parameters.

Table 1: Effects of this compound on Lifespan in Model Organisms

| Organism/Model | This compound Variant/Treatment | Key Finding | p-value | Reference |

| C. elegans | This compound overexpression | Increased average lifespan from 17.7 days to 19.0 days | < 0.05 | [7] |

| C. elegans (daf-16 mutant) | This compound overexpression | No significant increase in lifespan (15.5 days vs. 16.1 days) | < 0.2 |

Table 2: Effects of this compound Analogs on Metabolic Parameters in Mice

| Mouse Model | This compound Analog | Treatment Regimen | Parameter | Result | p-value | Reference |

| Middle-aged C57BL/6J mice | HNG | Twice weekly injections | Body Weight | Improved (decreased vs. control) | < 0.05 | [7] |

| Middle-aged C57BL/6J mice | HNG | Twice weekly injections | Visceral Fat | Decreased vs. control | < 0.05 | [7] |

| Middle-aged C57BL/6J mice | HNG | Twice weekly injections | Lean Body Mass | Increased vs. control | < 0.05 | [7] |

| Middle-aged C57BL/6J mice | HNG | Twice weekly injections | Circulating IGF-1 | Significantly decreased | < 0.05 | [7] |

| Zucker diabetic fatty rats | HNGF6A | Single IV injection | Blood Glucose | Significantly lowered | Not specified | [4] |

Signaling Pathways and Mechanisms of Action

This compound functions through both extracellular and intracellular signaling pathways to exert its protective effects.

Extracellular Signaling: Secreted this compound can bind to a trimeric cell surface receptor complex composed of the ciliary neurotrophic factor receptor (CNTFR), WSX-1, and glycoprotein (B1211001) 130 (gp130).[7] This binding initiates downstream signaling cascades, primarily through the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway.[5] Activation of this pathway leads to the transcription of pro-survival genes. Additionally, the gp130 complex can activate the PI3K/AKT and MEK/ERK1/2 pathways, which are crucial for cell survival and proliferation.[9][10]

Intracellular Signaling: this compound's anti-apoptotic function is largely mediated by its direct interaction with pro-apoptotic members of the Bcl-2 family.[11] this compound can bind to Bax, preventing its translocation to the mitochondria, a critical step in the initiation of the intrinsic apoptosis pathway.[12][13] It has also been shown to interact with other pro-apoptotic proteins like Bid and BimEL.[5] Furthermore, this compound interacts with insulin-like growth factor-binding protein 3 (IGFBP-3), preventing IGFBP-3's pro-apoptotic actions.[2][14]

Mandatory Visualizations

Caption: this compound's Extracellular Pro-Survival Signaling Pathway.

Caption: this compound's Intracellular Anti-Apoptotic Pathway.

Caption: General Experimental Workflow for Studying this compound.

Detailed Experimental Protocols

The following protocols provide standardized methodologies for key experiments used in this compound research.

Protocol 4.1: Quantification of this compound in Plasma by ELISA

This protocol outlines the general steps for measuring this compound concentrations in plasma samples using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Sample Preparation:

-

Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.

-

Carefully collect the supernatant (plasma) and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.

-

-

Assay Procedure (based on a typical sandwich ELISA kit):

-

Bring all reagents and samples to room temperature before use.

-

Prepare standard dilutions according to the kit manufacturer's instructions, typically ranging from 0 to 2000 pg/mL.[15]

-

Add 100 µL of standards and plasma samples to the appropriate wells of the pre-coated microplate.

-

Incubate for 2.5 hours at room temperature with gentle shaking.

-

Aspirate the liquid from each well and wash 4 times with 1X Wash Buffer.

-

Add 100 µL of prepared biotin-conjugated antibody to each well. Incubate for 1 hour at room temperature.

-

Aspirate and wash 4 times as before.

-

Add 100 µL of prepared Streptavidin-HRP solution to each well. Incubate for 45 minutes at room temperature.

-

Aspirate and wash 4 times as before.

-

Add 100 µL of TMB substrate solution to each well. Incubate for 30 minutes at room temperature in the dark.

-

Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Read the absorbance at 450 nm on a microplate reader immediately.

-

Calculate the concentration of this compound in the samples by plotting a standard curve of absorbance versus known concentrations of the standards.

-

Protocol 4.2: Assessing this compound-Induced STAT3 Phosphorylation by Western Blot

This protocol details the detection of phosphorylated STAT3 (p-STAT3) in cell lysates following this compound treatment.

-

Cell Culture and Treatment:

-

Plate cells (e.g., SH-SY5Y neuroblastoma cells) and grow to 70-80% confluency.

-

Serum-starve cells for 4-6 hours to reduce basal signaling.

-

Treat cells with desired concentrations of this compound (e.g., 100 nM) for a specified time (e.g., 15-30 minutes). Include an untreated control.

-

-

Protein Extraction:

-

Place culture plates on ice and wash cells twice with ice-cold PBS.

-

Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Normalize protein samples to the same concentration (e.g., 20-40 µg per lane) and prepare with Laemmli sample buffer. Boil at 95°C for 5 minutes.

-

Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705, typically diluted 1:1000 in 5% BSA/TBST).[4][16]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:2000-1:5000) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

For normalization, strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH).

-

Protocol 4.3: Co-Immunoprecipitation of this compound and Bax

This protocol is for demonstrating the direct interaction between this compound and the pro-apoptotic protein Bax.[12]

-

Cell Lysis:

-

Culture cells (e.g., HEK293T) and transfect with plasmids encoding tagged versions of this compound (e.g., GFP-HN) and Bax (e.g., Myc-Bax).

-

Harvest cells and lyse in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors).

-

Incubate on ice for 30 minutes and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator. Pellet the beads and collect the supernatant.

-

To the pre-cleared lysate, add the primary antibody against one of the tags (e.g., anti-GFP antibody). Incubate for 4 hours to overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

-

-

Detection:

-

Analyze the eluted proteins by Western blotting using an antibody against the co-immunoprecipitated protein (e.g., anti-Myc antibody to detect Bax).

-

Include input and IgG controls to confirm the specificity of the interaction.

-

Protocol 4.4: Cell Viability Assessment Using MTT Assay

This protocol measures the cytoprotective effect of this compound against a toxic insult.[17]

-

Cell Seeding and Treatment:

-

Seed cells (e.g., HT-22 neuronal cells) in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of a toxic agent (e.g., amyloid-β peptide) in the presence or absence of various concentrations of this compound.

-

Include control wells (untreated cells) and blank wells (medium only).

-

Incubate for the desired period (e.g., 24 hours) at 37°C and 5% CO₂.

-

-

MTT Incubation:

-

Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[18]

-

Incubate the plate for 4 hours in a humidified atmosphere. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance of the samples at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.

-

Conclusion and Future Directions